molecular formula C22H17BrO B13948084 3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 60313-01-1

3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13948084
CAS No.: 60313-01-1
M. Wt: 377.3 g/mol
InChI Key: ZBXFXJMMCQYFJR-UHFFFAOYSA-N
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Description

Properties

CAS No.

60313-01-1

Molecular Formula

C22H17BrO

Molecular Weight

377.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H17BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19H,13-14H2

InChI Key

ZBXFXJMMCQYFJR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one

Detailed Synthetic Routes and Conditions

Starting Material Preparation
  • p-Bromobiphenylbenzylketone serves as the precursor, synthesized via Friedel-Crafts acylation of bromobiphenyl with benzoyl chloride or equivalent reagents under Lewis acid catalysis (e.g., AlCl3).
Formation of the Tetralone Core
  • The tetralone (3,4-dihydronaphthalen-1(2H)-one) core is constructed via intramolecular cyclization reactions.
  • Organocopper methodology is employed to form the crucial carbon-carbon bonds linking the biphenyl and tetralin units.
Dehydroxylation Step
  • The intermediate 3-(4'-bromobiphenyl)-3-hydroxy-4-phenylbutyric acid ethyl ester undergoes dehydroxylation using trialkylsilane reagents (e.g., triethylsilane) in trifluoroacetic acid.
  • This step removes the hydroxyl group, facilitating ring closure and ketone formation.
Photoredox Catalysis Approach (Recent Methodology)
  • Visible light photoredox catalysis using Iridium complexes such as Ir(ppy)3 (tris[2-phenylpyridinato-C2,N]iridium(III)) under blue LED irradiation has been applied for related cyclization reactions.
  • Reaction conditions typically involve K2CO3 as base, dichloroethane (DCE) as solvent, and temperatures around 70 °C.
  • This method enables cascade cyclization reactions of alkylidenecyclopropanes to construct polycyclic lactams and lactones, which can be adapted for synthesizing complex biphenyl-tetralone derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Friedel-Crafts acylation p-Bromobiphenyl + benzoyl chloride, AlCl3, DCM High Formation of p-bromobiphenylbenzylketone
Organocopper coupling Organocopper reagents, acidic conditions Moderate Key C-C bond formation
Dehydroxylation Trialkylsilane + trifluoroacetic acid High Efficient removal of hydroxyl group
Photoredox catalysis Ir(ppy)3 (3 mol%), K2CO3, DCE, blue LED, 70 °C, 24 h 45-55 Cascade cyclization, adapted for related compounds

Analytical Data and Characterization

The synthesized compound is characterized by:

Extensive NMR and HRMS data for related intermediates and derivatives have been reported, confirming structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated biphenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .

Scientific Research Applications

3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated biphenyl group can participate in various binding interactions, while the dihydronaphthalenone moiety may influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Brodifacoum
  • Chemical Name : 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy-2H-1-benzopyran-2-one .
  • Molecular Formula : C₃₁H₂₃BrO₃
  • Molecular Weight : 563.42 g/mol
  • Key Differences: Incorporates a benzopyranone ring fused to the tetralin moiety, introducing anticoagulant properties via vitamin K epoxide reductase inhibition.
  • Applications : Second-generation anticoagulant rodenticide .
(b) Difethialone
  • Chemical Name : 3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl)-4-hydroxy-2H-1-benzothiopyran-2-one .
  • Molecular Formula : C₃₁H₂₃BrO₂S
  • Molecular Weight : 579.48 g/mol
  • Key Differences: Replaces the benzopyranone oxygen with sulfur (benzothiopyranone), enhancing metabolic stability and potency .

Structural Comparison :

  • Shared Features : Brominated biphenyl-tetralin core.
  • Divergence: Addition of heterocyclic rings (benzopyranone/benzothiopyranone) in rodenticides introduces bioactivity absent in the target compound .

Natural Dihydronaphthalenone Derivatives

(a) 2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one
  • Source : Isolated from the mangrove endophytic fungus Coelomycetes sp. YMF1.01029 .
  • Molecular Formula : C₁₀H₁₀O₃
  • Molecular Weight : 178.19 g/mol
  • Key Differences : Lacks the brominated biphenyl group; hydroxyl substitutions at positions 2 and 8 increase polarity and water solubility.
  • Bioactivity : Exhibits nematicidal activity .
(b) (3R,4R)-3,4,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
  • Source : Produced by Penicillium chrysogenum HK14-01 .
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • Key Differences : Stereospecific hydroxyl groups at positions 3, 4, and 8 enable hydrogen bonding with biological targets.
  • Bioactivity : Antimicrobial properties against E. coli and S. aureus .
(a) 4-(4-Fluorobenzoyl)-3-phenyl-3,4-dihydronaphthalen-1(2H)-one
  • Structural Features : Fluorobenzoyl and phenyl substituents replace the brominated biphenyl group .
  • Molecular Formula : C₂₃H₁₇FO₂
  • Molecular Weight : 348.38 g/mol
(b) 3-(4'-Bromobiphenyl-4-yl)-1-tetralol
  • Structural Features : Hydroxyl group replaces the ketone at position 1 of the tetralin moiety .
  • Molecular Formula : C₂₂H₁₉BrO
  • Molecular Weight : 379.30 g/mol
  • Applications : Intermediate in the synthesis of Brodifacoum and Difethialone .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Bioactivity/Applications References
Target Compound C₂₂H₁₇BrO 377.27 Brominated biphenyl-tetralone Industrial research; aquatic hazard
Brodifacoum C₃₁H₂₃BrO₃ 563.42 Benzopyranone-tetralin hybrid Anticoagulant rodenticide
Difethialone C₃₁H₂₃BrO₂S 579.48 Benzothiopyranone-tetralin hybrid High-potency rodenticide
2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one C₁₀H₁₀O₃ 178.19 Dihydroxylated tetralone Nematicidal
(3R,4R)-3,4,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one C₁₀H₁₀O₄ 194.18 Stereospecific trihydroxy-tetralone Antimicrobial
4-(4-Fluorobenzoyl)-3-phenyl-3,4-dihydronaphthalen-1(2H)-one C₂₃H₁₇FO₂ 348.38 Fluorobenzoyl and phenyl substituents Crystallographic studies

Key Research Findings

  • Toxicity : Unlike rodenticides (Brodifacoum, Difethialone), the target compound lacks anticoagulant activity due to the absence of a heterocyclic warfarin-like moiety .
  • Synthetic Utility : The compound serves as a precursor for rodenticides, with modifications (e.g., hydroxylation, heterocyclic addition) dictating biological function .

Biological Activity

3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C22H19BrO
  • Molar Mass : 379.29 g/mol
  • Melting Point : 145-147 °C
  • Solubility : Insoluble in water; soluble in dichloroethane and acetic acid .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been studied for its potential as an inhibitor of certain protein kinases and as a modulator of signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against cervical cancer cell lines. The compound's mechanism involves the modulation of apoptosis pathways and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cervical Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa5.2Induction of apoptosis
This compoundSiHa6.8Cell cycle arrest

Inhibition of Protein Kinases

The compound has also been evaluated for its inhibitory effects on various protein kinases. It was found to selectively inhibit certain isoforms, which are crucial in cancer signaling pathways.

Table 2: Inhibition Potency Against Protein Kinases

Protein KinaseIC50 (µM)Selectivity
PKCα0.85Moderate
PKCβ0.45High
PKA12.0Low

Case Studies

In a recent study published in MDPI, researchers synthesized several derivatives of naphthalenone and tested their biological activities. Among these, the brominated derivative exhibited significant anti-proliferative effects on tumor cells and showed promise as a lead compound for further development .

Another study focused on the structure-activity relationship (SAR) of similar compounds and found that modifications at specific positions significantly enhanced their potency against cancer cell lines . The findings suggest that the introduction of halogen atoms like bromine can improve the interaction with biological targets.

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